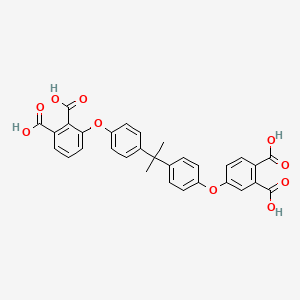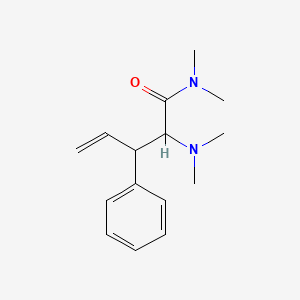
Lithium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) is a complex compound with a molecular formula of C34H30CoLiN6O8S2 and a molecular weight of 780.70 g/mol . This compound is known for its intricate structure, which includes a cobalt center coordinated with azo and sulfonamide ligands. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of 2-hydroxy-1-naphthylamine followed by coupling with 4-hydroxy-3-nitrobenzenesulfonamide to form the azo compound.
Reduction: The nitro group in the azo compound is then reduced to an amine group.
Complexation with Cobalt: The resulting amine-azo compound is then complexed with cobalt(II) ions in the presence of lithium ions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves:
Large-scale Diazotization and Coupling: Using industrial reactors to carry out the diazotization and coupling reactions.
Efficient Reduction: Employing catalytic hydrogenation for the reduction step.
Complexation: Using continuous flow reactors for the complexation step to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Lithium bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of cobalt.
Reduction: It can also be reduced, particularly the azo group, which can be converted back to the corresponding amine.
Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to higher oxidation states of cobalt, while reduction can yield amine derivatives .
Aplicaciones Científicas De Investigación
Lithium bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions.
Biology: Investigated for its potential use in biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment due to its ability to interact with DNA.
Industry: Used in the development of advanced materials, including dyes and pigments.
Mecanismo De Acción
The mechanism by which Lithium bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and DNA.
Pathways Involved: It can modulate oxidative stress pathways and influence cellular signaling mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Cobalt bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]: Similar structure but without lithium.
Lithium bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-benzenesulfonamidato(2-)]cobaltate(1-): Similar but lacks the methyl group on the benzene ring.
Uniqueness
Lithium bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) is unique due to the presence of both lithium and cobalt, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
83804-08-4 |
|---|---|
Fórmula molecular |
C34H30CoLiN6O8S2+ |
Peso molecular |
780.7 g/mol |
Nombre IUPAC |
lithium;cobalt;4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/2C17H15N3O4S.Co.Li/c2*1-18-25(23,24)12-7-9-15(21)14(10-12)19-20-17-13-5-3-2-4-11(13)6-8-16(17)22;;/h2*2-10,18,21-22H,1H3;;/q;;;+1 |
Clave InChI |
LMJJKZVZOFXNLD-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CNS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C=CC3=CC=CC=C32)O.CNS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C=CC3=CC=CC=C32)O.[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















